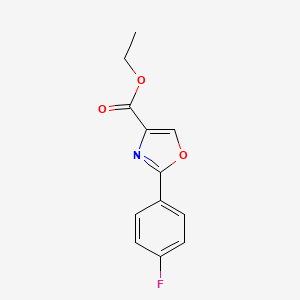

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXZGKAXBLXDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569507 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132089-42-0 | |

| Record name | Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy: Cyclization of Precursors

The most common approach to synthesize ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate involves cyclization reactions starting from appropriately substituted benzoyl derivatives and ethyl glyoxylate or ethyl isocyanoacetate. The process typically includes:

- Condensation of 4-fluorobenzaldehyde or 4-fluorobenzoyl chloride with ethyl isocyanoacetate or ethyl glyoxylate in the presence of a base or catalyst.

- Cyclodehydration to form the oxazole ring , often under reflux conditions in polar aprotic solvents such as DMF or dioxane.

- Purification by silica gel chromatography , typically using petroleum ether/ethyl acetate mixtures as eluents.

This method yields the target compound with moderate to good yields (70–83%) depending on reaction conditions and substituents.

Table 1: Representative Cyclization Reaction Conditions

| Parameter | Condition | Outcome |

|---|---|---|

| Starting materials | 4-Fluorobenzaldehyde + ethyl isocyanoacetate | Formation of oxazole intermediate |

| Catalyst/Base | DABCO (0.5 equiv), CuBr (0.25 equiv) | Promotes cyclization under O2 balloon pressure |

| Solvent | Dry DMF or toluene/dioxane mixture | Enhances solubility and reaction rate |

| Temperature | Reflux (80–120°C) | Facilitates ring closure |

| Reaction time | 12–24 hours | Complete conversion |

| Workup | Quenching with water, extraction with EtOAc | Isolation of crude product |

| Purification | Silica gel chromatography (petroleum ether:EtOAc 4:1) | Pure this compound |

| Yield | 70–83% | High purity product |

Palladium-Catalyzed C–H Arylation and Cross-Coupling

An advanced and regioselective method for preparing this compound involves palladium-catalyzed direct C–H arylation of oxazole derivatives with aryl halides. This method offers:

- High regioselectivity for the 2-position of the oxazole ring.

- Avoidance of pre-functionalized organometallic reagents.

- Mild reaction conditions and good functional group tolerance.

Key Reaction Parameters:

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Electron-rich phosphine ligands such as JohnPhos or Cy-JohnPhos (10 mol%)

- Base: Cesium carbonate (Cs₂CO₃) to facilitate deprotonation and oxidative addition

- Solvent: DMF or dioxane/toluene mixtures to optimize solubility

- Temperature: 80–100°C

- Reaction time: 12–24 hours

This method achieves yields around 70% and allows direct coupling of oxazole substrates with 4-fluorophenyl iodides or bromides.

Table 2: Palladium-Catalyzed Arylation Optimization

| Parameter | Variation | Effect on Yield and Selectivity |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | Efficient catalyst for C–H activation |

| Ligand | JohnPhos (10 mol%) | Enhances regioselectivity at C2 position |

| Base | Cs₂CO₃ | Promotes oxidative addition |

| Solvent | DMF | Good solubility, higher yields |

| Temperature | 80–100°C | Optimal for reaction kinetics |

| Reaction Time | 12–24 hours | Complete conversion |

Tandem Synthesis via Catalyzed Cyclization

Recent literature reports tandem synthesis methods where ethyl isocyanoacetate reacts with substituted benzaldehydes under copper catalysis and base to form 4,5-functionalized oxazoles, including fluorinated derivatives. The reaction proceeds under an oxygen atmosphere, and the product is isolated after aqueous quenching and extraction.

- Catalysts: CuBr with DABCO as base

- Solvent: Dry DMF

- Atmosphere: Balloon pressure of O₂

- Workup: Water quench, extraction with ethyl acetate, drying over Na₂SO₄

- Purification: Silica gel chromatography

Yields reported for fluorophenyl-substituted oxazoles are typically around 80%.

Mechanistic Insights and Structural Considerations

- The electron-withdrawing fluorine substituent at the para position influences the electronic distribution on the phenyl ring and oxazole, enhancing electrophilic substitution at the oxazole C5 position and stabilizing intermediates during cyclization.

- The ester group at C4 stabilizes the oxazole ring system and facilitates purification due to its polarity.

- Palladium-catalyzed arylation proceeds via a non-radical, base-assisted deprotonation mechanism , confirmed by deuterium-labeling studies.

- Crystallographic studies of related fluorophenyl oxazole derivatives show planar oxazole rings with intramolecular hydrogen bonding stabilizing the structure, important for reactivity and purification.

Summary Table: Comparison of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of benzaldehyde + ethyl isocyanoacetate | CuBr/DABCO, DMF, O₂ atmosphere, reflux | 80 | Simple, good yields, scalable | Longer reaction time |

| Palladium-catalyzed C–H arylation | Pd(OAc)₂, JohnPhos, Cs₂CO₃, DMF, 80–100°C | 70 | Regioselective, mild conditions | Requires expensive catalyst |

| Tandem synthesis via copper catalysis | CuBr, DABCO, DMF, O₂ balloon, aqueous workup | 75–83 | One-pot, efficient | Sensitive to moisture and air |

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Derivatives with different substituents on the phenyl ring.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized forms.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. FAAH Inhibition

One of the prominent applications of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, and its inhibition can lead to increased levels of these compounds, which have various therapeutic effects. The compound has been identified as a potential candidate for treating conditions such as:

- Chronic Pain : FAAH inhibitors are being explored for their ability to alleviate different types of pain, including neuropathic and inflammatory pain .

- Neurological Disorders : Conditions like Alzheimer's disease, multiple sclerosis, and anxiety disorders may benefit from the modulation of endocannabinoid levels through FAAH inhibition .

- Metabolic Disorders : this compound has implications in treating metabolic syndromes, including obesity and diabetes .

Organic Synthesis Applications

2.1. Direct Arylation

This compound has been successfully utilized in palladium-catalyzed direct arylation reactions. This method is significant in organic synthesis as it allows for the functionalization of heteroaromatic compounds. The compound has shown promising results in coupling reactions with various aryl halides, leading to high yields of desired products:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling with 4-bromoacetophenone | Pd(OAc)2/P(oTol)3 in diethylcarbonate | 56% |

| Coupling with heteroaryl bromides | PdCl(C3H5)(dppb), Cs2CO3 | Varied (64% - 91%) |

The versatility of this compound in these reactions highlights its importance as a functionalized substrate in synthetic chemistry .

Biological Evaluations

3.1. Structure-Activity Relationship (SAR)

Recent studies have focused on the structure-activity relationships of oxazole derivatives, including this compound. These investigations aim to optimize the pharmacological properties of compounds for better efficacy and safety profiles:

- In vitro Studies : Compounds derived from this compound have been evaluated for their biological activity against various targets, demonstrating significant potential for further development as therapeutic agents .

- In vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic effects of these compounds, paving the way for future clinical applications .

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key Observations :

- Substituent Effects : Methoxy (-OCH₃) and hydroxyl (-OH) groups at the phenyl ring modulate solubility and electronic effects. Fluorine enhances lipophilicity, while -OH increases polarity .

- Ring Heteroatoms : Thiazole derivatives (e.g., ) replace oxazole’s oxygen with sulfur, increasing polarizability and altering metabolic pathways .

Physicochemical and Pharmacological Profiles

- Melting Points : Methoxy-substituted oxazoles exhibit lower melting points (100–102°C) compared to brominated analogues (126–128°C), reflecting differences in crystallinity due to halogenation .

Biological Activity

Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated phenyl ring attached to an oxazole-4-carboxylate moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to biological macromolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : It can act as a modulator for various receptors, influencing gene expression related to cell growth and differentiation.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.12 - 2.78 | |

| Similar oxazole derivatives | A549 (lung cancer) | 0.11 - 1.47 |

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that substituents on the phenyl ring significantly influence the biological activity of oxazole derivatives. Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it.

Case Studies and Research Findings

- Study on Antitumor Activity : A comprehensive evaluation of various oxazole derivatives revealed that those with fluorinated phenyl groups exhibited enhanced cytotoxicity against multiple cancer cell lines, including MCF-7 and A549, compared to their non-fluorinated counterparts .

- Mechanistic Insights : Molecular docking studies have suggested that this compound interacts with target proteins through hydrophobic interactions, which may explain its potent biological effects .

- In Vivo Studies : Preclinical trials have indicated that compounds similar to this compound demonstrate favorable pharmacokinetic profiles, suggesting potential for therapeutic use in cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Ethyl 2-(4-fluorophenyl)oxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via cyclization reactions involving ethyl bromopyruvate and substituted benzamides. For example, a toluene/dioxane solvent system (1:1) under reflux for 24 hours facilitates oxazole ring formation . Optimize yields by adjusting stoichiometric ratios (e.g., 3:1 molar excess of ethyl bromopyruvate) and monitoring reaction progress via TLC. Post-synthesis, purification via silica gel column chromatography with petroleum ether:ethyl acetate (97:3) effectively isolates the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- FTIR: A strong carbonyl stretch (~1700–1750 cm⁻¹) for the ester group and C-O-C vibrations (~1250 cm⁻¹) confirm the oxazole ring .

- NMR: In H NMR, expect signals for the ethyl ester group (δ ~1.3 ppm triplet for CH, δ ~4.3 ppm quartet for CH), aromatic protons (δ ~7.0–8.0 ppm for fluorophenyl), and oxazole protons (δ ~8.5 ppm) . C NMR should show carbonyl carbons at δ ~160–170 ppm .

Q. What are common purification challenges, and how can they be addressed?

- Methodological Answer: The compound may co-elute with unreacted starting materials or brominated byproducts. Use gradient elution in column chromatography (e.g., increasing ethyl acetate from 3% to 10%) to improve separation. Confirm purity via HPLC or melting point analysis (expected range: 100–128°C based on analogous oxazole derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography and computational methods elucidate conformational dynamics and intermolecular interactions?

- Methodological Answer: X-ray crystallography reveals puckering parameters (e.g., envelope, half-chair, or screw-boat conformations) in the oxazole and fluorophenyl rings. For example, cyclohexene derivatives show dihedral angles of 76–90° between aromatic rings, influencing packing stability . Pair this with density functional theory (DFT) to calculate energy-minimized conformers and compare with experimental data . Use software like SHELXL for refinement and Mercury for visualization .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer: Discrepancies in NMR chemical shifts or IR stretches may arise from solvent effects or crystal packing. Cross-validate using:

- Solid-state vs. solution data: Compare X-ray structures (solid-state) with solution NMR .

- Solvent modeling: Simulate solvent effects (e.g., using COSMO-RS) in DFT calculations to align predicted and observed spectra .

- Dynamic effects: Account for ring puckering or rotational barriers via molecular dynamics simulations .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

- Methodological Answer:

- Derivatization: Synthesize analogs (e.g., brominated or methylated variants) to assess how substituents affect bioactivity .

- In vitro assays: Test inhibition of targets like NF-κB using fluorophenyl-oxazole derivatives as lead compounds .

- Docking studies: Model interactions with binding pockets (e.g., cyclooxygenase-2) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.